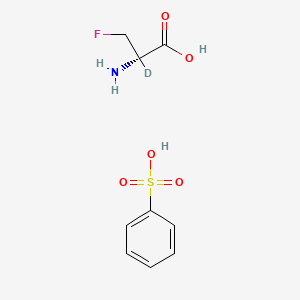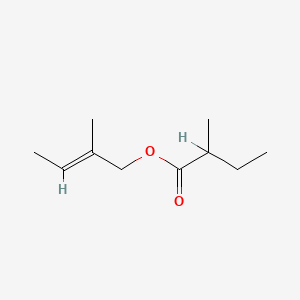
2-Methylbut-2-enyl 2-methylbutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbut-2-enyl 2-methylbutyrate: is an organic compound with the molecular formula C₁₀H₁₈O₂. It is an ester formed from the reaction of 2-methylbut-2-enol and 2-methylbutanoic acid. This compound is known for its pleasant fruity aroma and is often used in the flavor and fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbut-2-enyl 2-methylbutyrate typically involves the esterification reaction between 2-methylbut-2-enol and 2-methylbutanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-Methylbut-2-enyl 2-methylbutyrate can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation products are usually carboxylic acids or ketones.
Reduction: Reduction of this ester can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ester group, forming amides or new esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, alcohols, under acidic or basic catalysis.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, new esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Methylbut-2-enyl 2-methylbutyrate is used as a model compound in studies of esterification and hydrolysis reactions. It is also used in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the metabolism of esters in living organisms. It serves as a substrate in enzymatic studies to understand ester hydrolysis and synthesis.
Medicine: While not directly used as a drug, this compound is used in the development of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to produce an active drug.
Industry: In the flavor and fragrance industry, this compound is used to impart fruity aromas to products such as perfumes, food flavorings, and beverages.
Wirkmechanismus
The mechanism of action of 2-Methylbut-2-enyl 2-methylbutyrate primarily involves its hydrolysis by esterases, enzymes that catalyze the breakdown of esters into their corresponding alcohols and acids. The molecular targets are the ester bonds, which are cleaved by the enzyme, resulting in the release of 2-methylbut-2-enol and 2-methylbutanoic acid. These products can then enter various metabolic pathways in the body.
Vergleich Mit ähnlichen Verbindungen
2-Methylbut-2-ene: An alkene with a similar structure but lacks the ester functional group.
2-Methylbutanoic acid: The acid component of the ester.
2-Methylbut-2-enol: The alcohol component of the ester.
Uniqueness: 2-Methylbut-2-enyl 2-methylbutyrate is unique due to its ester functional group, which imparts distinct chemical reactivity and physical properties. Unlike its similar compounds, it has a pleasant fruity aroma, making it valuable in the flavor and fragrance industry. Its ester bond also makes it a useful substrate in enzymatic studies, providing insights into ester metabolism.
Eigenschaften
CAS-Nummer |
84696-85-5 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
[(E)-2-methylbut-2-enyl] 2-methylbutanoate |
InChI |
InChI=1S/C10H18O2/c1-5-8(3)7-12-10(11)9(4)6-2/h5,9H,6-7H2,1-4H3/b8-5+ |
InChI-Schlüssel |
NLADHFLYQUEJGQ-VMPITWQZSA-N |
Isomerische SMILES |
CCC(C)C(=O)OC/C(=C/C)/C |
Kanonische SMILES |
CCC(C)C(=O)OCC(=CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


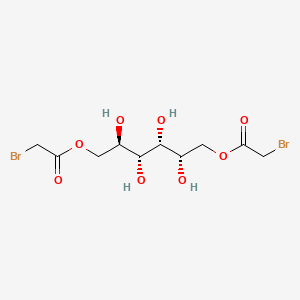
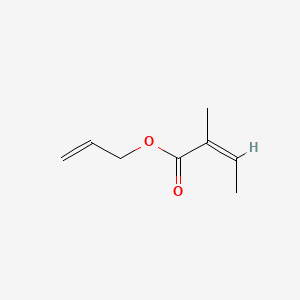
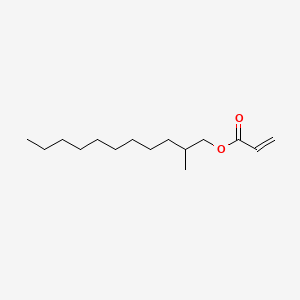
![2-fluoro-N-(2-fluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12653099.png)

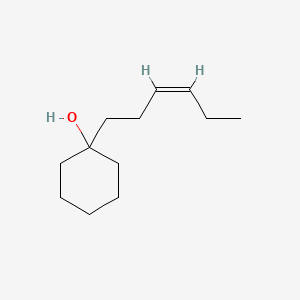
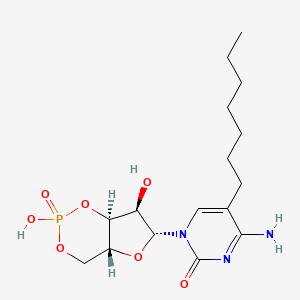

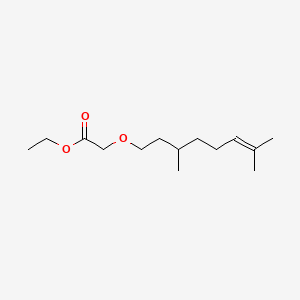

![6-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12653149.png)
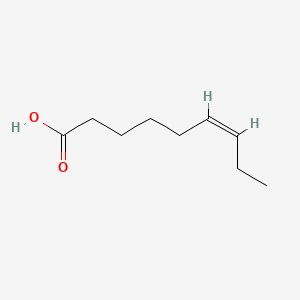
![Magnesium 2-[(4-chloro-O-tolyl)oxy]propionate](/img/structure/B12653156.png)
